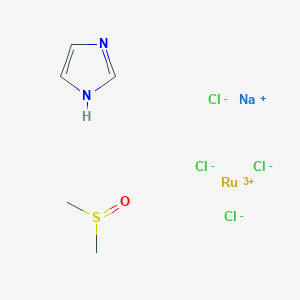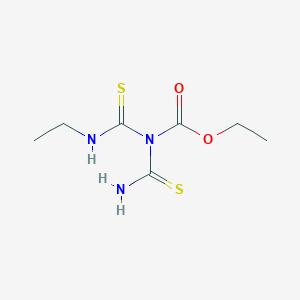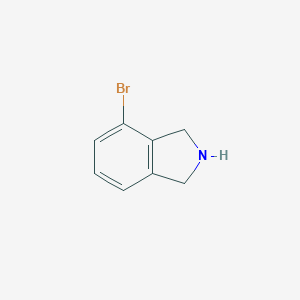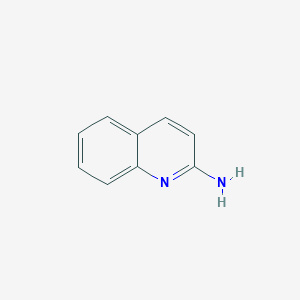phosphoryl]-L-Glutamic Acid CAS No. 129407-28-9](/img/structure/B145082.png)
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid, commonly known as BNIP, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BNIP is a synthetic peptide that is used in various scientific research applications, including drug development and disease treatment.
Mécanisme D'action
The mechanism of action of BNIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. BNIP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
BNIP has been shown to have a variety of biochemical and physiological effects. BNIP has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. BNIP has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BNIP in lab experiments is its specificity. BNIP has been shown to have a high degree of specificity for certain enzymes and signaling pathways, making it a valuable tool for studying these pathways in detail. However, the synthesis of BNIP is a complex process that requires specialized equipment and skilled technicians, which can be a limitation for some research labs.
Orientations Futures
There are several potential future directions for research on BNIP. One area of research is the development of more efficient and cost-effective synthesis methods for BNIP. Another area of research is the identification of new therapeutic applications for BNIP, particularly in the field of cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BNIP and its potential side effects.
Méthodes De Synthèse
The synthesis of BNIP involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of amino acids to form a peptide chain, which is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The synthesis of BNIP is a complex process that requires skilled technicians and specialized equipment.
Applications De Recherche Scientifique
BNIP has been extensively studied for its potential therapeutic applications in various fields of medicine. BNIP has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. BNIP has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
129407-28-9 |
|---|---|
Nom du produit |
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid |
Formule moléculaire |
C15H19N2O10P |
Poids moléculaire |
418.29 g/mol |
Nom IUPAC |
(2S)-2-[[[(2S)-2-benzamido-2-carboxyethoxy]-hydroxyphosphoryl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H19N2O10P/c18-12(19)7-6-10(14(21)22)17-28(25,26)27-8-11(15(23)24)16-13(20)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,20)(H,18,19)(H,21,22)(H,23,24)(H2,17,25,26)/t10-,11-/m0/s1 |
Clé InChI |
FMKMCQXFKJRGIQ-QWRGUYRKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@@H](COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















